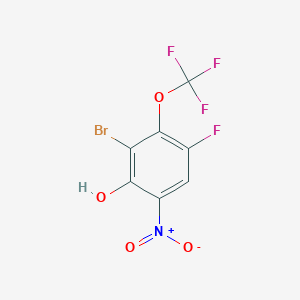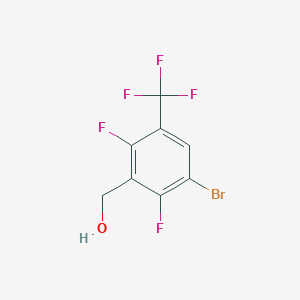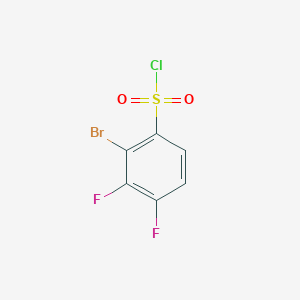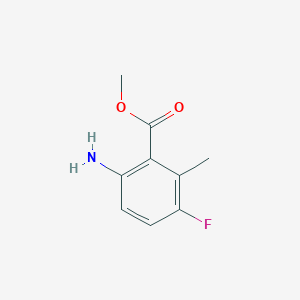
2-Bromo-4-fluoro-6-nitro-3-(trifluoromethoxy)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-fluoro-6-nitro-3-(trifluoromethoxy)phenol is a complex organic compound with the molecular formula C7H2BrF4NO4 It is characterized by the presence of bromine, fluorine, nitro, and trifluoromethoxy groups attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-fluoro-6-nitro-3-(trifluoromethoxy)phenol typically involves multiple steps, including halogenation, nitration, and the introduction of the trifluoromethoxy group. One common method involves the following steps:
Halogenation: Bromination of a suitable phenol derivative to introduce the bromine atom.
Nitration: Nitration of the brominated phenol to introduce the nitro group.
Fluorination: Introduction of the fluorine atom through electrophilic aromatic substitution.
Trifluoromethoxylation: Introduction of the trifluoromethoxy group using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4-fluoro-6-nitro-3-(trifluoromethoxy)phenol can undergo various chemical reactions, including:
Substitution Reactions: The bromine, fluorine, and nitro groups can participate in nucleophilic or electrophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of various substituted phenols or aromatic compounds.
Reduction: Formation of amino derivatives.
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Applications De Recherche Scientifique
2-Bromo-4-fluoro-6-nitro-3-(trifluoromethoxy)phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Bromo-4-fluoro-6-nitro-3-(trifluoromethoxy)phenol depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, or nucleic acids through various pathways. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-6-nitro-4-(trifluoromethoxy)phenol
- 2-Bromo-4-nitro-6-(trifluoromethoxy)phenol
- 4-Bromo-2-(trifluoromethoxy)phenol
Uniqueness
2-Bromo-4-fluoro-6-nitro-3-(trifluoromethoxy)phenol is unique due to the simultaneous presence of bromine, fluorine, nitro, and trifluoromethoxy groups on the phenol ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C7H2BrF4NO4 |
|---|---|
Poids moléculaire |
319.99 g/mol |
Nom IUPAC |
2-bromo-4-fluoro-6-nitro-3-(trifluoromethoxy)phenol |
InChI |
InChI=1S/C7H2BrF4NO4/c8-4-5(14)3(13(15)16)1-2(9)6(4)17-7(10,11)12/h1,14H |
Clé InChI |
QXPGGDWJRLIWAM-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1F)OC(F)(F)F)Br)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl N-[(1S,4R,6S)-2-azabicyclo[2.2.1]heptan-6-yl]carbamate](/img/structure/B12859463.png)


![3-Methyl-5-oxo-thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B12859489.png)








![Methyl 3-amino-4-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B12859526.png)

